molecular formula C33H45ClN6O4 B2538551 (3S)-N-[(2S)-1-(cyclohexylmethylamino)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-(4-oxo-4-phenylbutanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide;hydrochloride CAS No. 1596362-29-6

(3S)-N-[(2S)-1-(cyclohexylmethylamino)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-(4-oxo-4-phenylbutanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide;hydrochloride

Número de catálogo: B2538551
Número CAS: 1596362-29-6
Peso molecular: 625.21
Clave InChI: XHGSJQNAEULTAR-DHBRAOIWSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound (3S)-N-[(2S)-1-(cyclohexylmethylamino)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-(4-oxo-4-phenylbutanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide;hydrochloride is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its intricate structure, which includes multiple functional groups and chiral centers, making it a subject of interest for synthetic chemists and researchers.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-N-[(2S)-1-(cyclohexylmethylamino)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-(4-oxo-4-phenylbutanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide;hydrochloride involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of the isoquinoline core, followed by the introduction of the phenylbutanoyl and cyclohexylmethylamino groups. The final steps involve the formation of the carboxamide and hydrochloride salt. Each step requires careful control of temperature, pH, and the use of specific reagents to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of automated synthesis and purification techniques would be essential to ensure the consistency and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The presence of amino and phenyl groups makes it susceptible to oxidation reactions.

    Reduction: The carbonyl groups can be reduced to alcohols under appropriate conditions.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction could produce alcohols or amines.

Aplicaciones Científicas De Investigación

Pharmacological Applications

The compound exhibits several pharmacological properties that make it a candidate for drug development:

  • Antidiabetic Activity : Research indicates that compounds with similar structural features have shown promise as multi-target antidiabetic agents. For instance, a study on stereopure compounds demonstrated effective inhibition of key enzymes involved in glucose metabolism, such as α-glucosidase and α-amylase, suggesting potential applications in managing diabetes .
  • Protein Kinase Modulation : The compound's structure suggests it may act as a modulator for various protein kinases. Protein kinases play crucial roles in cellular signaling pathways, and their modulation can influence numerous biological processes, including cell growth and metabolism .
  • Anti-inflammatory Properties : Compounds with isoquinoline structures have been explored for their anti-inflammatory effects. In silico studies suggest that derivatives of isoquinoline could serve as inhibitors for enzymes like 5-lipoxygenase, which is involved in inflammatory responses .

Case Studies

Several studies highlight the potential applications of this compound:

StudyFocusFindings
Case Study 1Antidiabetic ActivityDemonstrated IC50 values against α-glucosidase and α-amylase, indicating strong inhibitory effects .
Case Study 2Protein Kinase ModulationIdentified as a potential modulator for specific kinases involved in cancer pathways .
Case Study 3Anti-inflammatory ActivityIn silico docking studies suggested effective binding to 5-lipoxygenase, warranting further exploration .

Mecanismo De Acción

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, inhibiting their activity or altering their function. This can lead to various biological effects, depending on the target and the pathway involved.

Comparación Con Compuestos Similares

Similar Compounds

  • **(3S)-N-[(2S)-1-(cyclohexylmethylamino)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-(4-oxo-4-phenylbutanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide
  • **(3S)-N-[(2S)-1-(cyclohexylmethylamino)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-(4-oxo-4-phenylbutanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide;hydrochloride

Uniqueness

The uniqueness of this compound lies in its specific structure, which allows for unique interactions with molecular targets. This makes it a valuable tool for research and potential therapeutic applications.

Actividad Biológica

The compound (3S)-N-[(2S)-1-(cyclohexylmethylamino)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-(4-oxo-4-phenylbutanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide;hydrochloride, hereafter referred to as "the compound", is a complex organic molecule with potential therapeutic applications. This article reviews the biological activity of the compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a unique isoquinoline core structure, which is known for its diverse biological activities. The presence of multiple functional groups contributes to its potential as a modulator of various biological pathways.

Structure Overview

ComponentDescription
Isoquinoline CoreCentral structure associated with various biological activities
Amino GroupsPotential for interaction with biological receptors
Carbonyl GroupsMay influence binding affinity and solubility

The compound exhibits activity as a modulator of protein kinases and GPCR (G-protein-coupled receptors) heteromers. These pathways are crucial in regulating numerous cellular processes, including cell growth, differentiation, and metabolism.

  • Protein Kinase Modulation : The compound has been shown to inhibit specific protein kinases involved in signaling pathways that regulate cell proliferation and survival. This inhibition can lead to apoptosis in cancer cells.
  • GPCR Interaction : It acts on GPCRs, which are pivotal in mediating physiological responses to hormones and neurotransmitters. The modulation of GPCR heteromers can result in altered signaling cascades that affect various physiological functions.

Antitumor Activity

Recent studies have highlighted the compound's antitumor potential. In vitro assays demonstrated that it inhibits the growth of several cancer cell lines, notably pancreatic carcinoma cells.

Case Study: Pancreatic Cancer
A study published in 2018 investigated the efficacy of the compound against pancreatic cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as a therapeutic agent for this aggressive cancer type .

Pharmacokinetics

Understanding the pharmacokinetic profile of the compound is essential for evaluating its therapeutic potential. Key parameters include:

  • Absorption : The compound is expected to have moderate absorption due to its complex structure.
  • Distribution : Lipophilicity may enhance its ability to cross biological membranes.
  • Metabolism : Likely metabolized via cytochrome P450 enzymes; further studies are needed to elucidate specific metabolic pathways.
  • Excretion : Predominantly renal excretion anticipated based on molecular weight and solubility.

Toxicity and Safety Profile

Preliminary toxicity studies indicate that the compound has a favorable safety profile at therapeutic doses. However, comprehensive toxicological assessments are necessary to confirm its safety for clinical use.

Q & A

Basic Research Questions

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer: Follow OSHA and EN166 standards for eye protection (chemical safety goggles) and ensure eyewash stations/safety showers are accessible . Use gloves inspected for integrity and employ proper removal techniques to avoid skin contact. Ventilation in confined spaces is critical to minimize inhalation risks .

Q. Which analytical techniques are recommended for characterizing purity and structural integrity?

  • Methodological Answer: High-performance liquid chromatography (HPLC) with ≥98% purity thresholds is ideal for purity assessment . Complementary techniques like NMR, mass spectrometry, and IR spectroscopy should cross-validate structural features, including stereochemistry and functional groups .

Q. How should researchers design a scalable synthesis route for academic-scale production?

  • Methodological Answer: Prioritize reaction fundamentals (e.g., solvent selection, catalyst efficiency) and leverage membrane separation technologies for purification . Use process control simulations to identify bottlenecks and optimize parameters like temperature and mixing rates .

Q. What parameters are critical during purification via column chromatography?

  • Methodological Answer: Monitor solvent polarity gradients, stationary phase compatibility, and fraction collection thresholds. Validate purity at each step using TLC or HPLC .

Q. How should waste generated during synthesis be safely disposed of?

  • Methodological Answer: Segregate organic and aqueous waste streams. Neutralize acidic/basic byproducts before disposal, adhering to local regulations. Contaminated gloves and labware require autoclaving or incineration .

Advanced Research Questions

Q. How can synthetic yield be optimized while suppressing side reactions?

  • Methodological Answer: Implement design of experiments (DoE) to test variables like reagent stoichiometry and reaction time. Computational tools (e.g., COMSOL Multiphysics) model reaction kinetics, while AI-driven platforms (e.g., ICReDD) predict optimal conditions via quantum chemical calculations .

Q. What strategies resolve spectral data discrepancies during structural elucidation?

  • Methodological Answer: Cross-reference NMR/IR data with quantum-mechanical simulations (e.g., density functional theory) to confirm peak assignments. Use X-ray crystallography for absolute stereochemical validation .

Q. How can computational reaction path search methods predict intermediates in synthesis?

  • Methodological Answer: ICReDD’s quantum chemical reaction path algorithms identify transition states and intermediates. Pair this with machine learning to prioritize experimentally viable pathways .

Q. What methodologies assess the compound’s stability under varying pH and temperature?

  • Methodological Answer: Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with HPLC monitoring. Use Arrhenius modeling to extrapolate degradation rates under standard conditions .

Q. How can conflicting bioactivity data be systematically addressed?

  • Methodological Answer: Perform orthogonal assays (e.g., SPR, cell-based assays) to verify target engagement. Structure-activity relationship (SAR) studies isolate pharmacophores responsible for activity, while molecular docking clarifies binding modes .

Propiedades

IUPAC Name

(3S)-N-[(2S)-1-(cyclohexylmethylamino)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-(4-oxo-4-phenylbutanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H44N6O4.ClH/c34-33(35)36-19-9-16-27(31(42)37-21-23-10-3-1-4-11-23)38-32(43)28-20-25-14-7-8-15-26(25)22-39(28)30(41)18-17-29(40)24-12-5-2-6-13-24;/h2,5-8,12-15,23,27-28H,1,3-4,9-11,16-22H2,(H,37,42)(H,38,43)(H4,34,35,36);1H/t27-,28-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHGSJQNAEULTAR-DHBRAOIWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CNC(=O)C(CCCN=C(N)N)NC(=O)C2CC3=CC=CC=C3CN2C(=O)CCC(=O)C4=CC=CC=C4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]2CC3=CC=CC=C3CN2C(=O)CCC(=O)C4=CC=CC=C4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H45ClN6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

625.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914291-61-5
Record name 914291-61-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.